![molecular formula C7H8Cl2NO3PS B12113540 Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- CAS No. 15548-15-9](/img/structure/B12113540.png)
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- (9CI) is a chemical compound with the molecular formula C7H8Cl2NOP. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a phosphoramidic dichloride group attached to a [(4-methylphenyl)sulfonyl] moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- typically involves the reaction of [(4-methylphenyl)sulfonyl]amine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: [(4-methylphenyl)sulfonyl]amine and phosphorus oxychloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.
Procedure: [(4-methylphenyl)sulfonyl]amine is added to phosphorus oxychloride slowly, with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete reaction.
Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Automation and continuous monitoring are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of water, leading to the formation of [(4-methylphenyl)sulfonyl]amine and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- depend on the specific reagents and conditions used. Common products include substituted phosphoramidates and sulfonamides.
Applications De Recherche Scientifique
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- involves the interaction of its reactive phosphoramidic dichloride group with nucleophiles. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparaison Avec Des Composés Similaires
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Phosphoramidic dichloride, N-(4-methylphenyl)-: This compound has a similar structure but lacks the sulfonyl group, which affects its reactivity and applications.
Phosphoramidic dichloride, (4-chloro-3-methylphenyl)-:
The uniqueness of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- lies in the presence of both the phosphoramidic dichloride and sulfonyl groups, which confer distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
15548-15-9 |
|---|---|
Formule moléculaire |
C7H8Cl2NO3PS |
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
N-dichlorophosphoryl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11) |
Clé InChI |
IEIHBEVVBMVFNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)
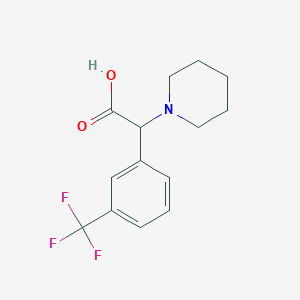

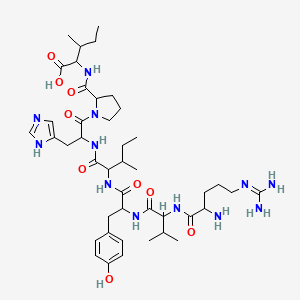
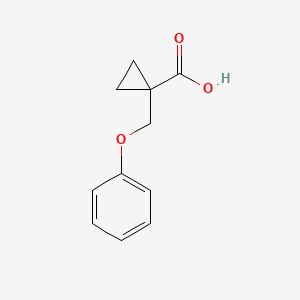
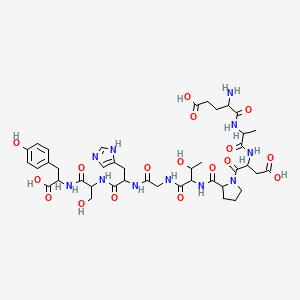
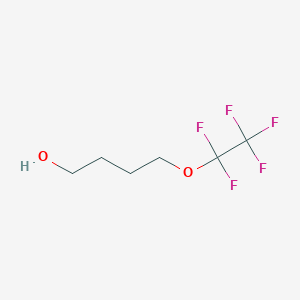
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)

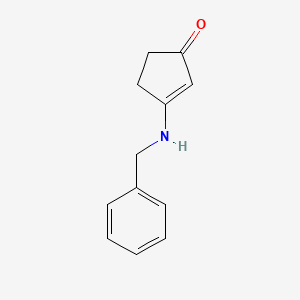

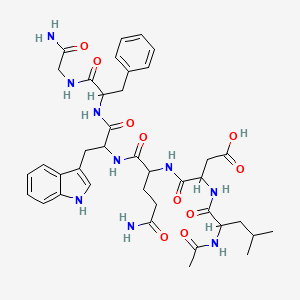
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
